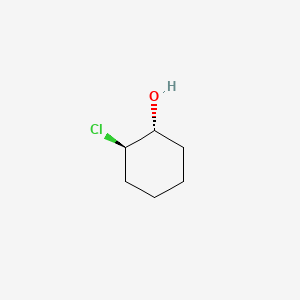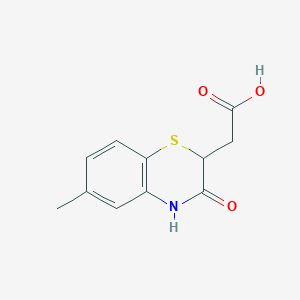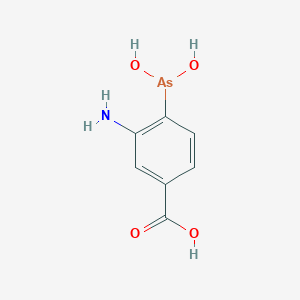
3-Amino-4-(dihydroxyarsanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features both amino and dihydroxyarsanyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(dihydroxyarsanyl)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 3-nitro-4-chlorobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Arsenation: The amino group is then reacted with an arsenic-containing reagent, such as arsenic trioxide, under controlled conditions to introduce the dihydroxyarsanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The dihydroxyarsanyl group can undergo oxidation to form arsenate derivatives.
Reduction: The compound can be reduced to form simpler arsenic-containing compounds.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Simpler arsenic-containing compounds.
Substitution: Acylated or alkylated derivatives of the original compound.
Chemistry:
- Used as a precursor in the synthesis of complex organoarsenic compounds.
- Employed in the study of arsenic chemistry and its interactions with organic molecules.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry:
- Utilized in the development of advanced materials, such as arsenic-containing polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-4-(dihydroxyarsanyl)benzoic acid exerts its effects involves interactions with cellular components, particularly proteins and enzymes. The dihydroxyarsanyl group can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the dihydroxyarsanyl group, making it less reactive in certain chemical reactions.
4-Amino-3-hydroxybenzoic acid: Similar structure but different positioning of functional groups, leading to different chemical properties.
3-Amino-4-(methylthio)benzoic acid: Contains a methylthio group instead of a dihydroxyarsanyl group, resulting in different reactivity and applications.
Uniqueness: 3-Amino-4-(dihydroxyarsanyl)benzoic acid is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5425-73-0 |
|---|---|
Molecular Formula |
C7H8AsNO4 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
3-amino-4-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
InChI Key |
XYGYABSZSGSTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)[As](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




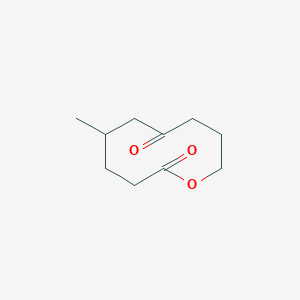
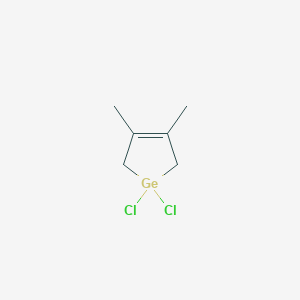
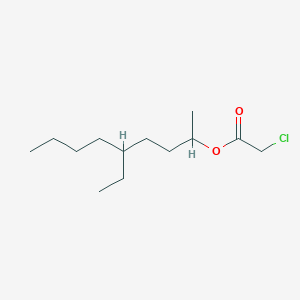
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
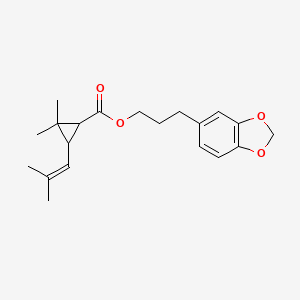
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
